

# Technical Guide: Spectroscopic Characterization of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

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## Compound of Interest

Compound Name:	3-[(4-Chlorophenyl)sulfamoyl]benzoic acid
CAS No.:	147410-78-4
Cat. No.:	B3378771

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## Executive Summary & Compound Profile

**3-[(4-Chlorophenyl)sulfamoyl]benzoic acid** is a diaryl sulfonamide scaffold where a benzoic acid core acts as the electrophilic sulfonyl donor to a 4-chloroaniline acceptor. Its structural integrity is critical in medicinal chemistry, particularly as a precursor for anthranilic acid-based PPAR

agonists.

This guide provides a self-validating spectroscopic framework (NMR, IR, MS) to confirm identity and purity.

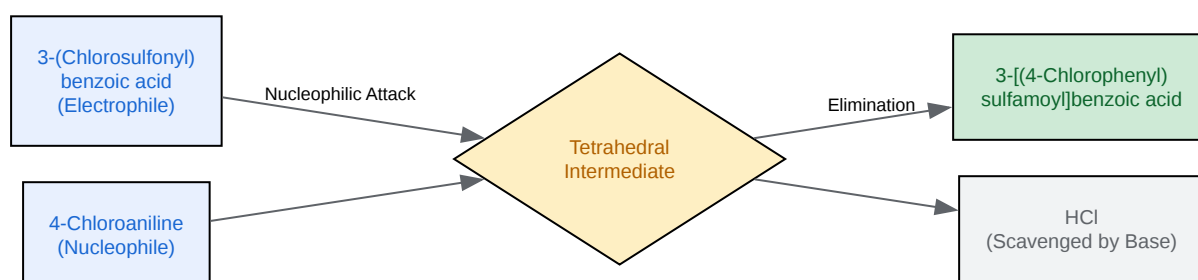
Parameter	Data
IUPAC Name	3-(N-(4-Chlorophenyl)sulfamoyl)benzoic acid
CAS Number	147410-78-4
Molecular Formula	
Molecular Weight	311.74 g/mol
Physical State	White to off-white crystalline powder
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water

## Synthesis & Structural Logic

To interpret the spectra accurately, one must understand the synthesis pathway, as impurities (unreacted sulfonyl chloride or aniline) often dictate the baseline noise in raw data.

## Reaction Workflow

The compound is synthesized via a nucleophilic substitution (Schotten-Baumann conditions) between 3-(chlorosulfonyl)benzoic acid and 4-chloroaniline.



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Figure 1: Nucleophilic substitution pathway yielding the target sulfonamide.

## Spectroscopic Analysis (The Core)

## Mass Spectrometry (ESI-MS)

Methodology: Electrospray Ionization (ESI) in Negative Mode is preferred due to the acidic proton on the sulfonamide nitrogen and the carboxylic acid.

- Primary Ion (M-H)<sup>-</sup>: The base peak appears at m/z 310.0.
- Isotopic Pattern: The presence of a single Chlorine atom creates a distinct 3:1 ratio between the M (310) and M+2 (312) peaks.
- Fragmentation Logic:
  - Loss of (44 Da) from the carboxylic acid.
  - Cleavage of the S-N bond.

m/z (Negative Mode)	Assignment	Structural Insight
310.0		Molecular ion (deprotonated).
312.0		isotope peak (approx. 33% intensity of base).
246.0		Loss of sulfonyl group (characteristic rearrangement).

## Proton NMR ( NMR)

Solvent: DMSO-

is required. The compound is insoluble in

. Field Strength: 400 MHz or higher recommended.

Interpretation Strategy:

- Exchangeable Protons: Look for two broad singlets downfield (10–14 ppm) corresponding to

and

.

- Benzoic Acid Ring (Ring A): The electron-withdrawing groups (

and

) deshield these protons, shifting them downfield (>7.6 ppm).

- Aniline Ring (Ring B): The 4-chloro substitution creates a symmetric system, appearing as two doublets.

Shift ( , ppm)	Mult.	Integration	Assignment	Mechanistic Note
13.40	br s	1H		Highly acidic; broad due to H-bonding.
10.65	s	1H		Sulfonamide proton; disappears with shake.
8.35	t/s	1H	H-2 (Benzoic)	Sandwiched between two EWGs; most deshielded aromatic.
8.15	d	1H	H-6 (Benzoic)	Ortho to .
7.95	d	1H	H-4 (Benzoic)	Ortho to .
7.70	t	1H	H-5 (Benzoic)	Meta to both groups; typically a pseudo-triplet.
7.30	d	2H	H-3', 5' (Aniline)	Ortho to Cl; part of system.
7.10	d	2H	H-2', 6' (Aniline)	Ortho to N; shielded relative to Ring A.

## Infrared Spectroscopy (FT-IR)

Methodology: KBr pellet or Diamond ATR.

The spectrum is dominated by the sulfonyl and carbonyl stretches. The absence of the carbonyl peak at  $\sim 1700\text{ cm}^{-1}$  usually indicates salt formation (carboxylate), so this is a key purity check for the free acid.

- $3250\text{--}3350\text{ cm}^{-1}$ : N-H stretch (Sulfonamide). Sharp, distinct from the broad O-H.
- $2500\text{--}3000\text{ cm}^{-1}$ : O-H stretch (Carboxylic acid). Very broad "hump" underlying C-H stretches.
- $1690\text{--}1710\text{ cm}^{-1}$ : C=O stretch (Benzoic acid dimer).

- $1340\text{--}1360\text{ cm}^{-1}$ :

Asymmetric stretch.

- $1150\text{--}1170\text{ cm}^{-1}$ :

Symmetric stretch.

## Experimental Protocols

### Protocol A: NMR Sample Preparation

Ensure the tube is free of acetone traces, as acetone signal (2.09 ppm) overlaps with impurities.

- Weigh 5–10 mg of the dry solid into a clean vial.
- Add 0.6 mL of DMSO-  
(99.8% D).
- Sonicate for 30 seconds to ensure complete dissolution (suspensions yield poor baselines).
- Transfer to a 5mm NMR tube.
- Validation: Check for the water peak at 3.33 ppm. If the water peak is broad, the sample may be too acidic or wet; consider adding a molecular sieve.

## Protocol B: HPLC-MS Purity Check

Use this protocol to verify the "Single Peak" status before biological assays.

- Column: C18 Reverse Phase ( , 3  $\mu\text{m}$ ).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic rings) and MS (ESI-).

## References

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## Sources

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